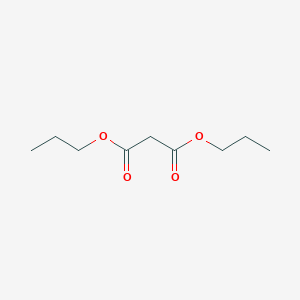

Dipropyl malonate

説明

Historical Context and Evolution of Malonate Chemistry Research

The journey of malonate chemistry began with the discovery of its parent compound, malonic acid. The French chemist Victor Dessaignes first prepared malonic acid in 1858 through the oxidation of malic acid. wikipedia.org Malonic acid itself is a naturally occurring substance found in various fruits and vegetables. wikipedia.org However, malonic acid is somewhat unstable, and its esters, such as diethyl malonate, proved to be of greater commercial and synthetic importance. chemicalland21.com

A cornerstone of malonate chemistry is the malonic ester synthesis , a reaction where diethyl malonate is alkylated at the alpha-carbon (the carbon adjacent to both carbonyl groups) and subsequently transformed into a substituted acetic acid. wikipedia.org This synthesis provides a reliable method for creating a wide range of carboxylic acids. The mechanism involves the deprotonation of the alpha-carbon by a base to form a stabilized carbanion (enolate), which then acts as a nucleophile to attack an alkyl halide. wikipedia.orgopenochem.org Subsequent hydrolysis and heating lead to decarboxylation, yielding the final carboxylic acid product. openochem.orgmasterorganicchemistry.com

The evolution of malonate chemistry has seen significant advancements. Initially, the synthesis of malonic esters often involved hazardous reagents like sodium cyanide. chemicalbook.comgoogle.com Over time, newer methods were developed, including carbonylation techniques. google.com More recently, research has focused on developing palladium-catalyzed reactions of allyl malonates, which has opened up new synthetic pathways and expanded the classical chemistry of malonates to a new generation of transformations. nih.gov These modern methods offer greater efficiency and milder reaction conditions. Furthermore, the scope of malonate chemistry has expanded into areas like the biosynthesis of valuable products by engineering metabolic pathways in microorganisms. researchgate.netnih.gov

Significance of Dipropyl Malonate within the Malonic Ester Class

Within the broad family of malonic esters, this compound holds specific, albeit less common, significance. It is recognized for its application as an intermediate in the synthesis of other organic compounds. chemicalbull.com One documented use is in the preparation of certain flavor compositions, such as those for brandy and rum, where it acts as a modifier, though its taste is considered mild and not highly characteristic. chemicalbook.com

The synthesis of this compound can be achieved through several routes, including the esterification of malonic acid with 1-propanol or via the transesterification of diethyl malonate with 1-propanol. chemsrc.com It can also be produced from the reaction of carbon suboxide with sodium n-propoxide. chemsrc.com Like other dialkyl malonates, it is a substrate in hydrolysis reactions to form malonic acid. stackexchange.com While not as extensively used as diethyl or dimethyl malonate, its unique propyl ester groups can impart specific solubility and reactivity characteristics that are advantageous in certain synthetic contexts. Dipropyl compounds, in general, are valued as building blocks in chemical synthesis for introducing propyl groups into target molecules and can also act as catalysts. chemicalbull.com

Comparative Analysis with Analogous Malonate Esters

The utility of a specific malonic ester is often determined by the nature of its ester group. A comparison with other common malonate esters highlights the distinct roles each plays in synthetic chemistry.

Diethyl malonate is arguably the most commercially important and widely used malonic ester. chemicalland21.com It is a versatile building block in organic synthesis, primarily due to the reactivity of its methylene group. chemicalland21.comchemicalbook.com Its applications are extensive and include:

Alkylation Reactions : It readily undergoes deprotonation to form a carbanion, which can be alkylated with alkyl halides. This is a fundamental step in the malonic ester synthesis to produce substituted carboxylic acids. wikipedia.orgaskfilo.com

Synthesis of Pharmaceuticals : Diethyl malonate is a crucial precursor in the synthesis of numerous pharmaceuticals, most notably barbiturates like phenobarbital. chemicalland21.comaskfilo.comchemiis.com It is also an intermediate for vitamins B1 and B6 and non-steroidal anti-inflammatory agents. chemicalland21.com

Synthesis of Agrochemicals : It serves as a building block for herbicides and pesticides, contributing to crop protection. chemiis.commarketresearchintellect.com

Heterocycle and β-Keto Ester Synthesis : Its ability to participate in cyclization reactions makes it valuable for creating heterocyclic compounds. chemicalbook.comaskfilo.com It can also be used to synthesize β-keto esters. askfilo.com

Fragrances and Flavors : It acts as an intermediate for esters used in perfumes and flavorings. chemiis.com

The synthesis of diethyl malonate has evolved from traditional methods using sodium cyanide to more modern carbonylation processes. chemicalbook.comgoogle.com

Diisopropyl malonate, the branched-chain isomer of this compound, has carved out its own niche in chemical synthesis. Its applications include:

Agrochemicals : It is a key intermediate in the synthesis of the rice blast fungicide isoprothiolane. guidechem.comgoogle.com

Pharmaceutical Intermediates : It is employed in the synthesis of various drugs and pharmaceutical products. longchangchemical.com

Biocatalysis : Diisopropyl malonate has been effectively used as an acylating agent in the kinetic resolution of racemic amines, catalyzed by lipase B from Candida antarctica. bme.hubme.hu This process allows for the separation of enantiomers, which is critical in pharmaceutical development. Studies have shown that using isopropyl esters can be advantageous over ethyl esters by reducing competing chemical catalysis and thus improving the selectivity of the enzymatic process. bme.hu

Synthesis of diisopropyl malonate can be achieved by the esterification of malonic acid with isopropyl alcohol. google.com

Diphenyl malonate, featuring aromatic phenyl groups instead of alkyl groups, possesses unique steric and electronic properties that make it a valuable reagent in specialized areas of synthesis.

Enantioselective Catalysis : It is a key substrate in enantioselective reactions. For instance, it has been used in phase-transfer catalytic α-alkylation to produce chiral α-methyl-α-alkylmalonates with high chemical yields and excellent enantioselectivities. These products are valuable chiral building blocks containing a quaternary carbon center. frontiersin.org

Coordination Chemistry : The phenyl groups can participate in π-π stacking interactions, which can be exploited in catalyst-substrate binding to achieve high enantioselectivity. frontiersin.org

Transesterification Reactions : It serves as an intermediate in transesterification reactions.

Diphenyl malonate is typically synthesized via the transesterification of dimethyl or diethyl malonate with phenol.

The structure of the ester's alkyl or aryl group significantly influences the malonate's physical properties and reactivity.

Propyl vs. Isopropyl : The difference between this compound and diisopropyl malonate lies in the structure of the three-carbon alkyl chain. In the propyl group (an n-propyl group), the connection to the ester oxygen is via a primary carbon (a carbon attached to only one other carbon). reddit.comlibretexts.org In the isopropyl group, the connection is through a secondary carbon (a carbon attached to two other carbons). reddit.comlibretexts.org This branching in the isopropyl group introduces greater steric hindrance near the reaction center compared to the straight-chain propyl group. This steric bulk can influence reaction rates and selectivity, as seen in the preference for isopropyl esters in certain enzymatic resolutions to minimize non-enzymatic side reactions. bme.humaynoothuniversity.ie

Alkyl vs. Phenyl : The distinction between alkyl (like propyl) and aryl (like phenyl) substituents is fundamental.

Electronic Effects : Phenyl groups are electron-withdrawing and can influence the acidity of the alpha-protons and the reactivity of the carbonyl groups. They also offer opportunities for π-π stacking interactions, which are crucial for achieving high selectivity in certain catalytic systems. frontiersin.org Alkyl groups are generally electron-donating.

Steric Effects : The bulky, planar structure of a phenyl group presents a different steric profile compared to the more flexible alkyl chains. quora.com This can direct the approach of reagents in a predictable manner, a key principle in asymmetric catalysis.

Leaving Group Ability : In reactions where the ester group is cleaved, the resulting phenoxide is a better leaving group than an alkoxide due to the stabilization of the negative charge through resonance in the aromatic ring.

Table 1: Physical and Chemical Properties of Selected Malonate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

|---|---|---|---|---|---|

| This compound | C9H16O4 | 188.22 | 229 | 1.01 | 1.427 |

| Diethyl Malonate | C7H12O4 | 160.17 | 199 | 1.055 | 1.414 |

| Diisopropyl Malonate | C9H16O4 | 188.22 | 211 | 0.989 | 1.416 |

| Diphenyl Malonate | C15H12O4 | 256.25 | 185 (at 3 mmHg) | - | - |

特性

IUPAC Name |

dipropyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIWFCDNJNZEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333753 | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-19-7 | |

| Record name | Dipropyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl Malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies of Dipropyl Malonate and Its Derivatives

Alkylation Reactions in Dipropyl Malonate Synthesis

The alkylation of malonic esters is a classic and effective method for carbon-carbon bond formation. The synthesis of this compound typically begins with a simpler dialkyl malonate, such as diethyl malonate, which is then subjected to double alkylation.

Sodium ethoxide (NaOEt) serves as a potent base in the synthesis of this compound. chinathf.com Its primary function is to deprotonate the α-carbon of the malonic ester. The protons on the methylene group positioned between the two carbonyl groups of diethyl malonate are particularly acidic (pKa ≈ 13), facilitating the formation of a resonance-stabilized enolate ion, or carbanion. libretexts.orgpressbooks.pub This carbanion is a strong nucleophile, essential for the subsequent alkylation step. e3s-conferences.org

The choice of solvent is critical for the success of the reaction. Anhydrous ethanol is the conventional solvent system used in conjunction with sodium ethoxide. e3s-conferences.orggoogle.com It is imperative that the solvent be free of water, as any moisture can lead to the formation of sodium hydroxide. e3s-conferences.org Sodium hydroxide can interfere with the intended reaction pathway, potentially causing unwanted side reactions and reducing the yield of the desired product. e3s-conferences.org Alternative solvents such as propan-1-ol have been investigated to modify reaction conditions; its higher boiling point compared to ethanol can help shorten reaction times. researchgate.net The use of sodium ethoxide in an appropriate solvent system is fundamental for generating the necessary nucleophile for the synthesis. chinathf.com

Once the malonic ester enolate is formed, it undergoes nucleophilic substitution with an alkyl halide. libretexts.org For the synthesis of this compound, 1-bromopropane is a commonly used alkylating agent. e3s-conferences.orgresearchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic carbanion attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion. libretexts.org

A primary challenge in the synthesis of this compound is controlling the extent of alkylation to favor the desired dialkylated product over the monoalkylated intermediate. mangaldaicollege.org In many standard procedures, achieving complete dialkylation can be difficult, often resulting in a mixture of mono- and dialkylated products. researchgate.net To drive the reaction to completion, an excess of the alkylating agent, such as 1-bromopropane, is often employed.

Several strategies have been developed to optimize the dialkylation process. One approach involves the use of phase-transfer catalysts, which can enhance the reaction rate and efficiency. It has been found that adding a phase-transfer catalyst after approximately 50% to 80% of the initial dialkyl malonate has reacted can be advantageous. google.com Another highly effective method utilizes cesium carbonate as the base in a solvent like dimethylformamide (DMF). This system has been shown to produce exclusively dialkylated products in excellent yields, avoiding the formation of mono-alkylated intermediates. researchgate.net These optimized conditions provide a more practical and efficient pathway for the synthesis of dialkylated malonic esters.

| Base | Typical Solvent | Key Characteristics | Outcome |

|---|---|---|---|

| Sodium Ethoxide | Ethanol | Strongly basic; requires anhydrous conditions. | Can result in a mixture of mono- and dialkylated products. researchgate.net |

| Potassium Carbonate | Inert Solvents (e.g., DMF) | Often used with a phase-transfer catalyst. google.com | Can be optimized for C-alkylation. google.com |

| Cesium Carbonate | DMF | Highly efficient for dialkylation. researchgate.net | Regioselectively yields exclusively dialkylated products in high yields. researchgate.net |

Nucleophilic Substitution with Alkyl Halides (e.g., 1-Bromopropane)

Hydrolysis and Decarboxylation in Malonate Synthesis

Following successful dialkylation, the resulting dipropyl malonic ester is often converted into other functional groups. The most common transformations are hydrolysis to form a dicarboxylic acid, followed by decarboxylation to yield a substituted monocarboxylic acid.

While complete hydrolysis is common, the selective monohydrolysis of dialkyl malonates to produce the corresponding half-esters is a synthetically valuable transformation. This desymmetrization reaction distinguishes between two identical ester groups. researchgate.net Highly efficient and selective monohydrolysis can be achieved under carefully controlled conditions, typically involving the use of 0.8-1.2 equivalents of an aqueous base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) at low temperatures (around 0 °C). researchgate.netgoogle.com

The choice of a co-solvent, such as tetrahydrofuran (THF) or acetonitrile, is crucial for the reaction's success. researchgate.netgoogle.com Research has shown that selectivity tends to increase with the hydrophobicity of the ester groups, suggesting that hydrophobic interactions may play a role in protecting one ester group from hydrolysis after the first has reacted. researchgate.netnii.ac.jp The reactivity of the base also influences the outcome, with the general trend being KOH > NaOH > LiOH. acs.org These methods provide a practical route to monoalkyl malonates without inducing premature decarboxylation. researchgate.net

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Base | Aqueous KOH or NaOH (0.8-1.2 equiv.) researchgate.netgoogle.com | KOH often shows slightly higher reactivity and selectivity than NaOH. acs.org |

| Co-Solvent | THF or Acetonitrile researchgate.netgoogle.com | Improves solubility and can accelerate the reaction. google.com |

| Temperature | 0 °C researchgate.netgoogle.com | Low temperature helps control the reaction and improve selectivity. |

| Substrate Structure | Increased hydrophobicity of ester groups | Tends to increase the selectivity of monohydrolysis. researchgate.net |

The decarboxylation of a malonic acid derivative, such as dipropylmalonic acid, is the final step in many syntheses, notably in the production of valproic acid. e3s-conferences.org This reaction involves the loss of a molecule of carbon dioxide (CO₂) and is characteristic of compounds that have a second carbonyl group positioned beta to the carboxylic acid group. libretexts.orgmasterorganicchemistry.com The process is typically induced by heating the substituted malonic acid to high temperatures (e.g., 140-180 °C). google.com

The mechanism proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comstackexchange.com The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the other, facilitating a concerted reaction. This rearrangement leads to the formation of an enol intermediate and the expulsion of CO₂. The enol then rapidly tautomerizes to the more stable keto form, which in this case is the final substituted carboxylic acid product. masterorganicchemistry.com While thermal decarboxylation is common, milder methods have been developed, including those assisted by microwave irradiation or the use of catalysts, to improve efficiency and reduce the harsh conditions required. scirp.orgorganic-chemistry.org

Selective Monohydrolysis of Dialkyl Malonates

Asymmetric Synthesis of Chiral Malonate Derivatives

The creation of chiral molecules from prochiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. Malonate esters, including this compound, are versatile precursors that can be transformed into valuable chiral building blocks through various asymmetric catalytic methods.

The asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, can be effectively catalyzed by small organic molecules, a field known as organocatalysis. This approach avoids the use of metals and often proceeds under mild conditions. For the addition of malonate esters to α,β-unsaturated compounds, bifunctional catalysts are particularly effective. These catalysts possess both a Brønsted acid and a Brønsted base site, allowing them to activate both the nucleophile (malonate) and the electrophile (the unsaturated compound) simultaneously.

Prominent examples of such catalysts are thiourea and squaramide derivatives of Cinchona alkaloids. researchgate.net These alkaloids (quinine, quinidine, cinchonine, and cinchonidine) provide a chiral scaffold. researchgate.net When a thiourea or squaramide moiety is attached, it can form hydrogen bonds with the Michael acceptor, while the tertiary amine of the alkaloid can deprotonate the malonate ester, generating a chiral enolate. This dual activation within a chiral environment directs the stereochemical outcome of the reaction.

Research has demonstrated the successful asymmetric Michael addition of various dialkyl malonates to substrates like α,β-unsaturated ketones and unsaturated 1,4-diketones with high yields and excellent enantioselectivities. For instance, the addition of malonates to symmetric unsaturated 1,4-diketones, catalyzed by thiourea and squaramide derivatives of Cinchona alkaloids, can achieve yields up to 98% and enantiomeric purities up to 93% ee.

| Catalyst Type | Malonate Ester | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cinchona Alkaloid-Thiourea | Dimethyl Malonate | Cyclic Enone | Up to 99 | Up to 97 |

| Cinchona Alkaloid-Squaramide | Dibenzyl Malonate | Unsaturated 1,4-Diketone | Up to 98 | Up to 93 |

| Primary Amine-Thiourea | Diethyl Malonate | Acyclic Enone | High | Excellent |

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds. nih.gov This technique is particularly useful for the reduction of prochiral olefins, such as alkylidene malonates, which are readily prepared via Knoevenagel condensation of an aldehyde with a malonate ester like this compound. The development of chiral catalysts based on transition metals like rhodium, ruthenium, and especially iridium has been pivotal to the success of this field. ajchem-b.com

Iridium complexes featuring chiral ligands have emerged as exceptionally effective catalysts for this transformation. ajchem-b.com Specifically, iridium complexes with tridentate chiral spiro aminophosphine ligands (e.g., SpiroPAP, SpiroSAP, SpiroPNP) have demonstrated high activity and enantioselectivity in the hydrogenation of electron-deficient alkenes, including α,β-unsaturated malonates. nih.gov These catalysts operate through a metal-ligand bifunctional mechanism, where the substrate is activated without direct coordination to the metal center, contributing to very high turnover numbers. acs.org

A practical method for the asymmetric hydrogenation of β-aryl alkylidene malonates has been developed using a site-specifically tailored chiral spiro iridium catalyst. acs.org This system hydrogenates a range of β-aryl alkylidene malonate esters to yield the corresponding chiral malonates with excellent enantioselectivities (up to 99% ee) and high turnover numbers (up to 19,000). acs.orgnih.gov This demonstrates that the presence of the second ester group in malonates significantly enhances the efficiency of the asymmetric hydrogenation compared to simpler α,β-unsaturated esters. acs.org

Phase-transfer catalysis (PTC) is an environmentally friendly and operationally simple technique for performing reactions in heterogeneous (e.g., solid-liquid or liquid-liquid) systems. It is well-suited for the C-alkylation of active methylene compounds like this compound. In a typical solid-liquid PTC setup, a malonate ester is deprotonated by a solid, mild base such as potassium carbonate. wikipedia.org The resulting anion is then transported into the organic phase by a phase-transfer catalyst, where it reacts with an alkylating agent. wikipedia.org

Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and crown ethers (e.g., 18-crown-6). wikipedia.orgwikipedia.org For asymmetric synthesis, chiral phase-transfer catalysts are employed. Derivatives of Cinchona alkaloids are among the most successful chiral PTCs. By modifying the alkaloid structure, it is possible to create a catalyst that forms a tight, chiral ion pair with the malonate enolate, guiding the approach of the electrophile to one face of the nucleophile, thereby inducing enantioselectivity. This method has been used for the enantioselective alkylation of various malonic esters.

The construction of all-carbon quaternary stereocenters—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. Malonate derivatives serve as excellent starting points for creating such centers. The asymmetric synthesis of a quaternary stereocenter can be achieved by the alkylation of a mono-substituted malonic ester.

This transformation often utilizes the principles of phase-transfer catalysis described in the previous section. By using a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, the second alkylation of a malonate can proceed with high enantioselectivity. The catalyst creates a chiral environment around the enolate, which dictates the stereochemical outcome of the reaction with the second alkylating agent. This methodology provides access to α,α-dialkylated malonates with a fully substituted, stereodefined carbon atom, which are valuable precursors for the synthesis of complex molecules with quaternary centers.

Phase-Transfer Catalysis for Enantioselective Alkylation

Cyclization Reactions Utilizing Malonate Esters

Malonate esters are key reactants in various cyclization reactions, enabling the formation of cyclic structures that are prevalent in many biologically active compounds and natural products.

The synthesis of 1,1-cyclopropane diesters is a valuable transformation, and a modern, efficient method involves the use of phenyliodonium ylides derived from malonate esters. wikipedia.orgereztech.com These ylides act as carbene precursors and are considered safer and more convenient alternatives to the traditionally used diazo compounds. wikipedia.orgontosight.ai

The process begins with the synthesis of the phenyliodonium ylide from a malonate ester, such as dimethyl malonate, by reacting it with a hypervalent iodine reagent like phenyliodonium diacetate (PIDA) in the presence of a base like potassium hydroxide. nih.gov The resulting ylide, which can be isolated via simple filtration, is often a stable solid. wikipedia.orgwikipedia.org

In the key cyclopropanation step, the pre-formed ylide is decomposed using a catalytic amount of a transition metal, typically a rhodium(II) or copper complex. ereztech.com For example, rhodium(II) acetate dimer is a highly effective catalyst. wikipedia.org The metal catalyst generates a metallocarbene intermediate, which then reacts with an olefin to form the desired 1,1-cyclopropane diester. This method is notable for its high efficiency, allowing for very low catalyst loadings (as low as 0.06 mol%) and proceeding under mild conditions. wikipedia.org For example, the cyclopropanation of styrene using the preformed ylide from dimethyl malonate can achieve an 80% yield. wikipedia.org

Compound and PubChem CID Table

Cyclocondensation for Heterocycle Synthesis

This compound and its C-substituted derivatives are valuable precursors in the synthesis of various heterocyclic compounds through cyclocondensation reactions. This process involves the reaction of the 1,3-dicarbonyl moiety of the malonate with a dinucleophile, leading to the formation of a ring structure. Six-membered heterocycles are common products, resulting from reactions with 1,3-dinucleophiles such as urea, amidines, and 2-aminopyridine. nih.gov

A classic and prominent example of this methodology is the synthesis of barbituric acids, a class of compounds that has been historically significant in medicine. libretexts.org The reaction involves the condensation of a dialkyl malonate with urea in the presence of a strong base, typically sodium ethoxide. nih.govorgsyn.orgcutm.ac.in In the context of this compound derivatives, this reaction is used to synthesize 5,5-dipropylbarbituric acid. The synthesis begins with the alkylation of a malonic ester to introduce two propyl groups at the central carbon, followed by cyclocondensation with urea. libretexts.orgcsfarmacie.cz

The general mechanism for barbiturate synthesis proceeds via a twofold nucleophilic acyl substitution. The basic catalyst deprotonates the urea, which then attacks one of the ester carbonyl groups of the malonate derivative. Subsequent intramolecular cyclization and elimination of two molecules of the alcohol (propanol, in the case of this compound) yields the final heterocyclic product. libretexts.orgcutm.ac.in The reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the condensation to completion. orgsyn.orguobasrah.edu.iq

This cyclocondensation strategy is not limited to urea. Other dinucleophiles can be employed to access a variety of "malonyl heterocycles," which feature a 1,3-dicarbonyl group within the ring system. nih.gov The reactivity of the malonate, which is generally considered moderate, can be enhanced by using elevated temperatures or basic catalysts. nih.govresearchgate.net

Green Chemistry Approaches in this compound Production

The principles of green chemistry, which encourage the development of energy-efficient, waste-minimizing, and environmentally benign chemical processes, are increasingly being applied to the synthesis of commodity chemicals like this compound. studysmarter.co.uk Key strategies include the use of renewable feedstocks, safer solvents, and catalytic methods that improve atom economy and reduce by-product formation.

One significant green approach is the use of enzymatic catalysis. Lipases, such as immobilized Candida antarctica lipase B (iCaLB), have been successfully used to synthesize malonate-based polyesters under mild, solvent-free conditions (e.g., at temperatures below 90°C). nih.govrsc.org This biocatalytic method avoids the high temperatures and often toxic metal catalysts (like antimony or titanium compounds) used in traditional polycondensation, which can be ineffective for malonates due to chelation of the metal ions by the β-dicarbonyl group. nih.govrsc.org Similar enzymatic processes can be applied to the production of this compound itself, either through the direct esterification of malonic acid with propanol or the transesterification of other dialkyl malonates like dimethyl malonate.

Another avenue involves the use of solid, reusable catalysts for esterification and transesterification reactions, which simplifies product purification and minimizes waste.

Heterogeneous Acid Catalysts : Dried cation-exchange resins like Dowex H+ have proven effective for various esterifications, offering high yields and reusability. nih.gov Other solid acid catalysts, such as tungstophosphoric acid supported on MCM-41, have also been developed for the efficient esterification of dicarboxylic acids. researchgate.net

Lewis Acid Catalysts : Zinc perchlorate hexahydrate [Zn(ClO4)2·6H2O] has been identified as a highly effective and commercially available catalyst for the transesterification of malonic esters with primary or secondary alcohols, yielding the desired products in good to high yields (68%-99%). tubitak.gov.tr

Innovations in process design also contribute to greener production. A patented method describes a clean, one-pot synthesis of malonates from cyanoacetic acid, hydrogen chloride gas, and the corresponding alcohol (e.g., propanol). google.com This process avoids the use of strong mineral acids like sulfuric acid and the multi-step procedures involving the isolation of malonic acid. google.comgoogle.com Furthermore, process intensification through techniques like continuous flow reactors and microwave assistance can significantly reduce reaction times and energy consumption. researchgate.netbeilstein-journals.org

Recycling of by-products is another key aspect of greening the production of this compound derivatives. For instance, in the synthesis of diethyl dipropylmalonate (a key intermediate for the drug valproic acid), a patented green method involves recycling the sodium bromide by-product from the alkylation step to produce 1-bromopropane, one of the reactants. google.com This circular approach reduces waste and lowers production costs. google.com

Below is a table summarizing various green catalytic approaches applicable to malonate synthesis.

| Catalytic Approach | Catalyst Example | Substrates | Key Advantages |

| Biocatalysis | Immobilized Candida antarctica lipase B (iCaLB) | Dimethyl malonate, diols | Mild, solvent-free conditions; avoids metal catalyst deactivation. nih.govrsc.org |

| Heterogeneous Acid Catalysis | Dowex H+ Resin | Carboxylic acids, alcohols | Reusable catalyst, simple procedure, environmentally friendly. nih.gov |

| Homogeneous Catalysis | Zinc Perchlorate Hexahydrate [Zn(ClO4)2·6H2O] | Malonic esters, alcohols | High efficiency, good to high yields (68-99%). tubitak.gov.tr |

| Process Chemistry | HCl gas | Cyanoacetic acid, propanol | One-pot synthesis, avoids strong mineral acids. google.com |

Reaction Mechanisms and Kinetics of Dipropyl Malonate

Enolate Chemistry and Reactivity.egyankosh.ac.inlibretexts.orgmasterorganicchemistry.com

The chemistry of dipropyl malonate is largely defined by the reactivity of the corresponding enolate ion. egyankosh.ac.inlibretexts.orgmasterorganicchemistry.com This reactivity stems from the particular acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon).

The α-hydrogens of dialkyl malonates, such as this compound, are significantly more acidic than protons in simpler esters or ketones. openstax.orglibretexts.orgvanderbilt.edu This increased acidity is attributed to the electron-withdrawing nature of the two adjacent ester groups, which stabilize the resulting conjugate base. For instance, the pKa of diethyl malonate is approximately 13, making it readily deprotonated by bases like sodium ethoxide to form a resonance-stabilized enolate ion. openstax.orglibretexts.orglibretexts.org The negative charge in the enolate is delocalized onto the two oxygen atoms of the carbonyl groups, which greatly enhances its stability. masterorganicchemistry.com

The formation of the enolate is a reversible equilibrium. masterorganicchemistry.com The choice of base is crucial; to achieve complete conversion to the enolate, a base whose conjugate acid is significantly weaker than the malonic ester is required. egyankosh.ac.in

The resonance-stabilized enolate of this compound is an excellent nucleophile. egyankosh.ac.inopenstax.org This nucleophilicity allows it to participate in a variety of carbon-carbon bond-forming reactions, most notably SN2 alkylation reactions with alkyl halides. openstax.orgfiu.edulibretexts.org The rate of these alkylation reactions is subject to the typical constraints of SN2 reactions, meaning that primary and methyl halides are the best substrates, while secondary halides react more slowly and tertiary halides are unreactive due to competing elimination reactions. egyankosh.ac.inopenstax.org

The enolate ion is considered an ambident nucleophile, as it can react at either the α-carbon or the oxygen atom. egyankosh.ac.in However, reactions with "soft" electrophiles, such as alkyl halides, predominantly occur at the carbon atom, leading to the desired alkylated product. egyankosh.ac.in The reaction rate is also influenced by the leaving group on the alkylating agent, with the order of reactivity being I > Br > Cl.

Proton Acidity and Enolate Formation

Oxidation Kinetics and Mechanisms.niscpr.res.in

The oxidation of this compound has been studied, particularly with one-electron oxidants like manganic pyrophosphate. niscpr.res.in These studies provide insight into the reaction mechanism and the factors influencing the reaction rate.

The oxidation of this compound by manganic pyrophosphate in an aqueous acetic acid medium is a complex process. niscpr.res.in The reaction is first-order with respect to the concentration of the oxidant, Mn(III). niscpr.res.in The rate of the reaction increases with an increase in the hydrogen ion concentration and with an increasing proportion of acetic acid in the solvent. niscpr.res.in A key feature of this reaction is the formation of a complex between the manganic pyrophosphate and the this compound substrate. niscpr.res.in The oxidation process is believed to involve the generation of free radicals, as evidenced by the polymerization of added acrylonitrile. niscpr.res.in The final oxidation products are carbon dioxide and formic acid. niscpr.res.in

The dependence of the reaction rate on the concentration of this compound is consistent with Michaelis-Menten type kinetics. niscpr.res.in This model, typically used to describe enzyme-catalyzed reactions, suggests that the reaction proceeds through a pre-equilibrium step involving the formation of a complex between the reactant (this compound) and the oxidant (manganic pyrophosphate). niscpr.res.inpatsnap.comlibretexts.org The linear nature of the plots of 1/k against 1/[ester] provides evidence for this complex formation. niscpr.res.in From these plots, an equilibrium constant (K) for the formation of the complex for this compound was determined to be 0.292. niscpr.res.in

Manganic Pyrophosphate Oxidation of this compound

Hydrolytic Stability and Degradation Pathways.cymitquimica.come3s-conferences.org

This compound, like other esters, is susceptible to hydrolysis, a reaction that cleaves the ester bonds. cymitquimica.com The stability of the compound is significantly influenced by pH.

The hydrolysis can occur under both acidic and basic conditions, although it is accelerated in the presence of strong bases. cymitquimica.come3s-conferences.org For example, treatment with sodium hydroxide solution leads to the cleavage of the propyl ester groups, yielding dipropylmalonic acid and propanol. e3s-conferences.org This hydrolysis is a critical step in syntheses where the malonic ester is used as a protecting group or an intermediate, such as in the synthesis of valproic acid. e3s-conferences.org The hydrolysis is typically carried out at elevated temperatures, for instance between 60°C and 80°C, over an extended period to ensure complete conversion. e3s-conferences.org

Under certain harsh conditions, such as vigorous hydrolysis with a mixture of aqueous hydrobromic acid and acetic acid, the hydrolysis can be followed by decarboxylation. beilstein-journals.org This process involves the loss of a molecule of carbon dioxide from the resulting malonic acid derivative. libretexts.orgbeilstein-journals.org For instance, in the synthesis of valproic acid, the dipropyl malonic acid formed from hydrolysis is heated to induce decarboxylation. e3s-conferences.org

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of this compound involves the cleavage of its ester bonds to yield malonic acid and two molecules of propanol. This reaction is catalyzed by esterases, a class of enzymes that facilitate the breakdown of esters. It is proposed that non-specific esterases present in biological systems can catalyze the hydrolysis of various malonate diesters. The general mechanism follows a two-step process where the ester is first hydrolyzed to a monoester intermediate (propyl malonate), which is then further hydrolyzed to malonic acid.

The rate and efficiency of this enzymatic process can be influenced by the structure of the ester. Studies on a range of dialkyl malonate esters have shown that factors such as hydrophobicity and steric hindrance play a significant role. For straight-chain, unfluorinated dialkyl esters like this compound, an increase in the hydrophobicity of the alkyl chain correlates with a greater susceptibility to enzymatic hydrolysis. Conversely, significant steric hindrance near the ester group, such as with bulky tert-butyl groups, can dramatically reduce or even prevent the enhancement of hydrolysis by enzymes.

The table below, based on findings from porcine liver esterase (PLE) studies on various malonate esters, illustrates how the rate of hydrolysis is influenced by the ester's structure.

Table 1: Influence of Ester Structure on Enzymatic Hydrolysis Rate

| Compound | Key Structural Feature | Relative Rate of Enzymatic Hydrolysis |

|---|---|---|

| Dimethyl Malonate | Short, less hydrophobic alkyl chain | Baseline |

| This compound | Longer, more hydrophobic straight alkyl chain | Increased |

This interactive table is based on the general principle that increased hydrophobicity of straight-chain dialkyl esters enhances enzymatic hydrolysis, while steric hindrance has an inhibitory effect.

Environmental Degradation Pathways of Malonate Esters

The environmental fate of this compound is primarily dictated by biodegradation, a process analogous to the degradation of similar short-chain dialkyl malonates. The initial step in the environmental breakdown is the hydrolysis of the ester linkages, which can occur abiotically or, more significantly, be mediated by microbial esterases. This hydrolysis releases malonic acid and propanol into the environment.

Studies on diethyl malonate, a close structural analog of this compound, provide significant insight into the environmental persistence and degradation pathway. In aerobic biodegradation tests following OECD Guideline 301A, diethyl malonate demonstrated low persistence, achieving 92% degradation within 7 days and 98% within 28 days. Furthermore, it is not considered toxic to the microbial populations typically found in sewage treatment facilities, suggesting that it would be extensively removed during wastewater treatment. Predictive models also indicate that malonate esters degrade rapidly under anaerobic conditions.

Table 2: Aerobic Biodegradation of Diethyl Malonate (Proxy for this compound)

| Time Period | Degradation Percentage | Environmental Persistence |

|---|---|---|

| 7 Days | 92% | Low |

Following hydrolysis, the resulting malonic acid is readily metabolized by various bacteria. wikipedia.org Numerous microorganisms can utilize malonate as their sole source of carbon and energy. The degradation pathway involves the activation of malonate to a thioester, typically malonyl-CoA or malonyl-S-acyl carrier protein (malonyl-ACP). This is followed by a decarboxylation step, which converts the malonyl-thioester into acetyl-CoA and carbon dioxide. The acetyl-CoA can then enter central metabolic pathways, such as the citric acid cycle, to be completely oxidized for energy production. wikipedia.org This complete mineralization of the malonate backbone ensures that no persistent, harmful intermediates accumulate in the environment.

Advanced Applications of Dipropyl Malonate in Research

Medicinal Chemistry Research and Pharmaceutical Intermediates

In the field of medicinal chemistry, dipropyl malonate is a key intermediate in the synthesis of several pharmaceuticals and is instrumental in the study of various biological mechanisms.

This compound is a crucial precursor in the synthesis of valproic acid, a widely used antiepileptic drug. The synthesis process typically involves the alkylation of a malonic ester, such as diethyl malonate, to produce a dipropyl derivative. e3s-conferences.orgprolekare.cz This is followed by hydrolysis of the resulting diethyl dipropylmalonate to dipropylmalonic acid. e3s-conferences.org The final step is the decarboxylation of dipropylmalonic acid, which yields valproic acid. e3s-conferences.orgprolekare.cz Valproic acid is a branched-chain carboxylic acid that is also used to treat bipolar disorder and prevent migraine headaches. nih.govflybase.orgmims.com

A common synthetic route starts with the reaction of diethyl malonate with sodium ethoxide to form a carbanion. e3s-conferences.org This carbanion then undergoes nucleophilic substitution with 1-bromopropane to yield diethyl dipropylmalonate. e3s-conferences.org The subsequent hydrolysis and decarboxylation steps lead to the formation of valproic acid. e3s-conferences.orgpatsnap.com

Table 1: Synthesis of Valproic Acid from Diethyl Malonate

| Step | Reactants | Product |

| Alkylation | Diethyl malonate, Sodium ethoxide, 1-bromopropane | Diethyl dipropylmalonate |

| Hydrolysis | Diethyl dipropylmalonate, Sodium hydroxide | Dipropylmalonic acid |

| Decarboxylation | Dipropylmalonic acid | Valproic acid |

This table outlines the primary stages in the synthesis of valproic acid where this compound is a key intermediate.

Malonate esters, including this compound, are utilized as prodrugs to improve the delivery of therapeutic agents into cells. nih.gov Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. patsnap.com This strategy can enhance a drug's bioavailability, stability, and reduce side effects. patsnap.comactamedicamarisiensis.ro

By masking the charged carboxyl groups of malonic acid with ester groups, as in this compound, the molecule becomes more lipid-soluble and can more easily cross biological membranes. nih.gov Once inside the cell, cellular enzymes hydrolyze the ester bonds, releasing the active malonate. nih.gov This approach is particularly useful for delivering malonate to inhibit enzymes like succinate dehydrogenase (SDH) in the context of ischemia-reperfusion injury. nih.gov Research has shown that more rapidly hydrolysable malonate esters can effectively deliver malonate to cells in vivo. nih.gov

Malonic acid and its esters, such as this compound, are classic examples of competitive inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. wikipedia.orgmdpi.com SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate. wikipedia.org

Malonates act as competitive inhibitors because they structurally resemble the natural substrate, succinate, and can bind to the active site of SDH without undergoing a reaction. wikipedia.org This binding blocks succinate from accessing the enzyme, thereby inhibiting its activity and reducing cellular respiration. wikipedia.org This inhibitory property has been utilized to study the structure and function of the SDH active site. wikipedia.org Furthermore, the inhibition of SDH by malonate derivatives has been investigated for its potential cardioprotective effects by reducing the production of reactive oxygen species (ROS) during events like myocardial infarction. nih.gov

Research has explored the potential of malonate derivatives in developing new therapeutic agents. Studies have shown that certain derivatives of malonic acid exhibit anti-HIV and anti-neuroinflammatory properties. For instance, derivatives of 2-(diphenylmethylidene) malonic acid have demonstrated significant inhibition of HIV.

Additionally, other malonate derivatives have been synthesized and evaluated for their anti-neuroinflammatory effects. These compounds have shown the potential to be developed for treating conditions associated with neuroinflammation. mdpi.com The broad range of biological activities associated with malonate derivatives highlights their importance in medicinal chemistry research. researchgate.netresearchgate.net

The synthesis of valproic acid from this compound is a prime example of its application in the development of antiepileptic drugs. researchgate.netacs.org Valproic acid is a well-established anticonvulsant used in the treatment of various types of epilepsy. nih.govmims.com The development of efficient synthetic routes to valproic acid, often involving this compound as an intermediate, is crucial for ensuring the availability of this important medication. e3s-conferences.orgpatsnap.com

Exploration of Anti-HIV and Anti-Neuroinflammatory Properties of Malonate Derivatives

Materials Science and Polymer Chemistry

This compound and related malonate esters are also finding applications in materials science and polymer chemistry. They can be used as building blocks for the synthesis of specialty polymers and as components in various material formulations.

Malonate derivatives can be used to create polymers with specific functionalities. researchgate.netrsc.org For example, trimesoyl 1,3,5-trithis compound ester has been studied for its potential use in drug delivery systems within the field of polymer chemistry. scitechnol.com The properties of polymers derived from malonates can be tailored by varying the ester groups, influencing characteristics like hydrophobicity. scitechnol.com Additionally, methylene malonates are being investigated for their ability to undergo anionic polymerization under mild conditions, which is advantageous for creating high-performance coatings and functionalized polymer surfaces. researchgate.netrsc.org

Modification of Polymer Properties

This compound is utilized in the modification of polymer properties, particularly in the development of advanced coating materials. Research has shown that incorporating malonate groups as pendant groups in acrylic polymers can significantly enhance their weatherability compared to analogous polymers with acetoacetate-terminated groups. google.com This improvement is attributed to the stable ester linkage of the malonate's terminal activated methylene structure. google.com

The process to create these modified polymers involves a transesterification reaction between a dialkyl malonate, such as this compound, and a hydroxyalkyl (meth)acrylate. google.com This reaction produces malonate group-containing acrylate monomers, which can then be copolymerized to form acrylic polymers capable of crosslinking, leading to cured films with superior durability. google.com The general utility of dialkyl malonates in this area is further supported by the use of diisopropyl malonate in synthesizing copolymers to modify polymer properties. longchangchemical.com

Synthesis of Malonate Polyesters

The synthesis of polyesters incorporating a malonate structure is an area of active research, driven by the need for more sustainable and functional polymers. While malonic acid and its esters can be used as the diacid component in polyesters, traditional metal-catalyzed polycondensation methods have proven challenging. rsc.orgresearchgate.net For instance, the P2O5-catalyzed synthesis of poly(1,3-propyl malonate) yielded polymers with only very limited molecular weights. rsc.orgnih.gov The difficulty with metal catalysts is thought to arise from the fact that malonates, as β-diketones, can chelate the metal ions, which reduces the catalyst's effectiveness in promoting the transesterification reaction. rsc.orgnih.gov

To overcome these limitations, researchers have turned to enzymatic approaches. An environmentally friendly, solventless method using immobilized Candida antarctica lipase B (iCaLB) as a biocatalyst has been successfully employed to synthesize a series of linear malonate-containing aliphatic polyesters from dimethyl malonate and various diols. rsc.orgresearchgate.net This enzymatic process operates under mild conditions and produces polyesters with significantly higher molecular masses than previously achieved with chemical catalysts. rsc.orgnih.gov

Agricultural Chemicals Research

This compound and its related esters are important intermediates in the field of agricultural chemical research. cymitquimica.com They serve as versatile building blocks for synthesizing a range of agrochemicals, including insecticides, herbicides, and fungicides. cymitquimica.comontosight.ai The broader class of dialkyl malonates, such as diethyl malonate, are considered key raw materials in the agricultural chemical industry. businessresearchinsights.com

Fungicidal and Bactericidal Activities

Derivatives of malonates have shown significant promise for their biological activities. Specific research has focused on synthesizing compounds with fungicidal and bactericidal properties.

1,3-Dithiol-2-ylidene Malonates: Derivatives of 1,3-dithiol-2-ylidene malonate, which can be prepared from dialkyl malonates like this compound, have been identified as new compounds effective as fungicides. google.com

Thymol Derivatives: In studies on the antifungal efficacy of natural product derivatives, dithymyl malonate demonstrated higher potency against certain fungi compared to the parent compound, thymol. researchgate.net

Chalcone Derivatives: Novel chalcone derivatives that incorporate a malonate moiety have also been synthesized and studied for their biological activity, including antibacterial properties. acs.org

Triterpenoid Derivatives: While a broad category, derivatives of triterpenoids are being investigated for a wide spectrum of biological effects, including antibacterial and antifungal activities. mdpi.com

The following table summarizes research findings on the antimicrobial activities of malonate derivatives.

| Derivative Class | Target Activity | Research Finding |

| 1,3-Dithiol-2-ylidene Malonates | Fungicidal | Effective as a fungicide for agricultural use. google.com |

| Dithymyl Malonate | Antifungal | Showed improved antifungal potency over the parent monoterpenoid, thymol. researchgate.net |

| Chalcone-Malonate Hybrids | Antibacterial | Synthesized and evaluated for potential antibacterial activity. acs.org |

Application in Organic Synthesis as a Versatile Building Block

This compound is a valued reagent in organic synthesis, where it functions as a versatile building block for constructing more complex molecules. cymitquimica.com Its utility largely stems from the reactivity of the central methylene group, which is activated by the two adjacent ester groups. This allows for easy deprotonation to form a stable enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

A primary application is the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. masterorganicchemistry.com Furthermore, this compound is used in other key reactions, such as the Knoevenagel condensation with paraformaldehyde to synthesize di-n-propyl methylene malonate, a monomer for polymerization. googleapis.com It has also been used in more specialized applications, such as the synthesis of propyl-malonate functionalized fullerenes. researchgate.net

Synthesis of Chiral Carboxylic Acids and Esters

The synthesis of enantiomerically pure compounds is crucial in pharmaceutical and materials science. This compound and its analogs are instrumental in methodologies aimed at producing chiral carboxylic acids and esters.

One approach involves the enantioselective α-alkylation of malonates using a phase-transfer catalyst. This method yields chiral α,α-dialkylmalonates with high enantioselectivity, which can then be selectively hydrolyzed to the corresponding chiral malonic monoacids. frontiersin.org Another strategy is the selective monohydrolysis of symmetric diesters, including dipropyl esters, to afford chiral half-esters of malonic acid. researchgate.net

Additionally, diisopropyl malonate has been successfully used as a novel acylating agent in the enzyme-catalyzed kinetic resolution of racemic amines. bme.hu In this process, the lipase B from Candida antarctica preferentially acylates one enantiomer of the amine, allowing for the separation of the chiral amine and the formation of a highly enantiomerically enriched (R)-amide. bme.hu

The table below details the results from the kinetic resolution of various chiral amines using diisopropyl malonate. bme.hu

| Racemic Amine | Conversion (%) | Enantiomeric Excess of (R)-amide (%) |

| (±)-2-Aminoheptane | 50.0 | >99 |

| (±)-1-Methoxy-2-propylamine | 44.9 | 92.0 |

| (±)-1-Phenylethylamine | 49.9 | >99 |

| (±)-4-Phenylbutan-2-amine | 52.1 | 99.9 |

Reactions with Beta-Silylmethylene Malonates

Research into advanced cycloaddition reactions has utilized derivatives of malonates to create complex, densely substituted cyclic molecules. One area of focus involves the reaction of beta-silylmethylene malonates, which act as dipolarophiles in asymmetric [3+2] cycloadditions. tandfonline.com

In a notable example, a chiral silver catalyst promotes the cycloaddition of glycine imino esters with β-silylmethylene malonates. tandfonline.com This reaction proceeds with good yields and high diastereo- and enantioselectivity, producing chiral 3-silylproline derivatives. The methodology was found to be compatible with alkyl-substituted β-silylmethylene malonates, highlighting its versatility. tandfonline.com

Analytical Methodologies and Spectroscopic Characterization Advanced Research Focus

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. For molecules like dipropyl malonate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide comprehensive structural and compositional data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms within the molecule.

For this compound (C₉H₁₆O₄), the expected ¹H and ¹³C NMR signals can be predicted based on its symmetrical structure.

¹H NMR: The proton NMR spectrum would feature distinct signals corresponding to the propyl chains and the central methylene group. The methylene protons (O=C-CH₂-C=O) are flanked by two carbonyl groups, causing them to appear at a characteristic downfield chemical shift. The propyl group protons would appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), and a triplet for the methylene group bonded to the ester oxygen (OCH₂).

¹³C NMR: The carbon NMR spectrum would show four distinct signals: one for the central methylene carbon, one for the carbonyl carbon, and two for the propyl chain carbons, reflecting the molecular symmetry.

In research involving more complex structures derived from this compound, such as in asymmetric synthesis, advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). These techniques are crucial for unambiguously assigning all signals and confirming the connectivity in intricate molecular architectures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar malonic esters.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -O-CH₂-CH₂-CH₃ | 4.0 - 4.2 (triplet) | 67 - 69 |

| -O-CH₂--CH₂--CH₃ | 1.6 - 1.8 (sextet) | 21 - 23 |

| -O-CH₂-CH₂--CH₃ | 0.9 - 1.0 (triplet) | 10 - 11 |

| -CO--CH₂- -CO- | 3.3 - 3.5 (singlet) | 40 - 42 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. It is widely used for purity assessment and, when coupled with chromatographic separation, for identifying metabolites in complex biological mixtures. mdpi.com

The electron ionization (EI) mass spectrum of this compound is available through databases like the NIST WebBook. nist.govnist.gov The molecular ion peak [M]⁺ would be observed at m/z 188.1, corresponding to its molecular weight. nist.gov The fragmentation pattern provides structural information. For this compound, common fragments would arise from the loss of propyl or propoxy groups and rearrangements like the McLafferty rearrangement.

In metabolomics and reaction analysis, soft ionization techniques such as Electrospray Ionization (ESI) are common. These methods typically generate protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, enabling the calculation of the elemental formula and confident identification of the compound. For this compound, the predicted m/z for the [M+H]⁺ adduct is 189.11214. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₇O₄]⁺ | 189.11214 |

| [M+Na]⁺ | [C₉H₁₆O₄Na]⁺ | 211.09408 |

| [M+K]⁺ | [C₉H₁₆O₄K]⁺ | 227.06802 |

| [M+NH₄]⁺ | [C₉H₂₀NO₄]⁺ | 206.13868 |

Data sourced from PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating components of a mixture, making it invaluable for assessing the purity of this compound and for resolving and quantifying stereoisomers of its chiral derivatives.

In asymmetric synthesis, where chiral molecules are produced, determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation.

While this compound itself is achiral, its derivatives produced from reactions like alkylation at the central carbon can be chiral. The analysis of these chiral malonates often employs polysaccharide-based columns, such as those with brand names like Chiralcel OD-H or OJ-H. frontiersin.orgnih.gov The mobile phase is typically a mixture of hexane and an alcohol like 2-propanol. frontiersin.orgnih.gov By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. This analysis is fundamental in the development of stereoselective catalytic reactions. researchgate.net

Gas Chromatography (GC) is a robust and widely used technique for analyzing volatile compounds. It is particularly useful for monitoring the progress of chemical reactions and for determining the purity of the final product. researchgate.net The purity of commercial this compound is often specified as >98.0% (GC), indicating this method's importance in quality control. tcichemicals.com

In a synthetic procedure involving this compound, such as a malonic ester synthesis, GC can be used to track the consumption of reactants and the formation of the product over time. mdpi.comgoogle.com Aliquots are taken from the reaction mixture at various intervals, and after appropriate workup, they are injected into the GC. The resulting chromatogram shows peaks corresponding to each volatile component in the mixture. By using an internal standard, the relative concentrations of reactants and products can be quantified, allowing for the determination of reaction kinetics and the optimal reaction time for completion. google.com GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity. nih.gov Methods like Density Functional Theory (DFT) have become a mainstay for such investigations due to their balance of accuracy and computational cost. acs.org

A typical study on dipropyl malonate would involve geometry optimization to find the lowest energy conformation of the molecule. Subsequent calculations would yield a wealth of information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

While specific data for this compound is scarce, studies on related molecules illustrate the approach. For instance, quantum chemical calculations on various organic molecules are routinely used to predict their spectroscopic properties and reactivity. nih.gov The table below presents hypothetical, yet representative, data that would be the target of such a quantum chemical study on this compound, based on typical values for similar organic esters.

| Calculated Property | Hypothetical Value for this compound | Significance |

| HOMO Energy | -10.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms | Predicts sites for electrophilic attack. |

This table is illustrative and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing a "computational microscope" to observe chemical reactions as they occur. hokudai.ac.jp By simulating the motions of atoms over time, MD can be used to explore reaction mechanisms, determine rate constants, and identify transient intermediates. hokudai.ac.jpchemrxiv.org

For this compound, MD simulations could be particularly useful for analyzing its behavior in various chemical environments, such as its hydrolysis under acidic or basic conditions or its participation in condensation reactions like the Knoevenagel condensation. google.com These simulations can reveal the step-by-step process of bond breaking and formation, as well as the role of solvent molecules in the reaction. acs.org The investigation of reaction mechanisms for similar compounds, such as arylmalonate decarboxylase, has been successfully carried out using such computational approaches. researchgate.net

A key output of these simulations is the potential energy surface for a given reaction, which maps the energy of the system as a function of the positions of the atoms. By identifying the lowest energy path on this surface, the most likely reaction mechanism can be determined.

The following table outlines the kind of data that can be extracted from MD simulations for a hypothetical reaction involving this compound.

| Simulation Parameter | Type of Information Obtained |

| Reaction Coordinate | The pathway of the chemical transformation. |

| Transition State(s) | The highest energy points along the reaction pathway. |

| Activation Energy | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Intermediates | Short-lived species formed during the reaction. |

This table describes the general outputs of MD simulations for reaction analysis.

Docking Studies in Medicinal Chemistry Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. x-mol.net In medicinal chemistry, this is most often used to predict the interaction between a small molecule (ligand), such as a drug candidate, and a protein target. islandarchives.caunito.it The primary goal of docking is to identify the most stable binding mode of the ligand and to estimate the strength of the interaction, typically in the form of a docking score or binding energy. x-mol.net

While this compound itself is not a prominent therapeutic agent, it is a common building block in the synthesis of more complex molecules that may have medicinal applications. For instance, derivatives of diethyl malonate have been used in the synthesis of compounds targeting receptors like PPARs. Docking studies could be employed to investigate how this compound or its derivatives might interact with the active sites of various enzymes or receptors. ulisboa.pt

The process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and scoring each conformation based on a scoring function that approximates the binding free energy. The results can guide the design of more potent and selective inhibitors or agonists.

A hypothetical docking study of a this compound derivative against an enzyme active site might yield the following results:

| Parameter | Example Value | Interpretation |

| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Key Interactions | Hydrogen bond with SER289, hydrophobic interactions with LEU340, VAL450 | Specific amino acid residues in the protein that are important for binding the ligand. |

| Predicted Ki | 2.5 µM | An estimate of the inhibition constant, indicating the concentration of the ligand required to inhibit the enzyme by 50%. |

This table is a representative example of the output from a molecular docking study and is not based on actual data for this compound.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Enantioselective transformations involving malonates are a key area of research, with a focus on developing novel catalytic systems that offer high yields and stereoselectivity.

Recent advancements have centered on organocatalysis and transition-metal catalysis to facilitate asymmetric reactions. Chiral thioureas, often derived from compounds like (R,R)-1,2-diphenylethylenediamine, have emerged as effective organocatalysts for the Michael addition of malonates to nitroalkenes. rsc.org These catalysts operate through a dual-activation mechanism, where the thiourea moiety activates the nitroalkene via hydrogen bonding, while a basic site on the catalyst deprotonates the malonate. This strategy has yielded products with high enantioselectivities (ee). rsc.org For instance, the reaction of n-propyl malonate with β-nitrostyrene using a specific (R,R)-DPEN-derived thiourea catalyst resulted in good yields and enantioselectivities, although the reaction rate was observed to decrease with the increasing steric bulk of the malonate's ester group. rsc.org

Phase-transfer catalysts (PTCs) derived from natural sources like proline, mandelic acid, and tartaric acid have also been successfully employed in the enantioselective Michael addition of various malonate esters to benzalacetophenone. ias.ac.in These catalysts facilitate the reaction between the aqueous and organic phases, enabling the formation of optically active tricarbonyl adducts under mild conditions. ias.ac.in

Silver-based catalysts, in combination with chiral ligands, are another promising avenue. For example, a catalyst system composed of Ag2O and a cinchona alkaloid-derived squaramide has been used for the enantioselective formal [3+2] cycloaddition of isocyanoacetates with unactivated ketones. tandfonline.com While highly effective for some substrates, the reaction of diisopropyl malonate in a tandem Michael/Conia-ene reaction using a silver carbonate catalyst showed lower enantioselectivity (48% ee) compared to other malonates, highlighting the influence of the ester group on stereochemical control. tandfonline.com High-pressure conditions (e.g., 9 kbar) have been shown to enable the enantioselective Michael-type addition of dialkyl malonates to less reactive substrates like β-arylethenesulfonyl fluorides, catalyzed by tertiary amino-thioureas, achieving enantioselectivities up to 92%. nih.govacs.org

| Catalyst Type | Example Reaction | Substrates | Key Findings |

| Chiral Thiourea | Asymmetric Michael Addition | n-Propyl malonate, β-nitrostyrene | Good yields and enantioselectivities; reaction rate decreases with bulkier malonates. rsc.org |

| Chiral Phase Transfer Catalyst | Enantioselective Michael Addition | Diethyl malonate, Benzalacetophenone | Good enantioselectivity and chemical yields under mild conditions. ias.ac.in |

| Silver-based Catalyst | Tandem Michael/Conia-ene | Diisopropyl malonate, α,β-unsaturated ketones | Moderate enantioselectivity (48% ee) observed for diisopropyl malonate. tandfonline.com |

| Tertiary Amino-thiourea | Michael-type Addition (High Pressure) | Diethyl malonate, β-arylethenesulfonyl fluorides | High yields (up to 96%) and enantioselectivities (up to 92%) achieved at 9 kbar. nih.govacs.org |

Bio-inspired Synthesis and Biocatalysis for Malonate Derivatives

Harnessing the efficiency and selectivity of enzymes, biocatalysis represents a green and powerful alternative to traditional chemical synthesis. Research in this area focuses on using enzymes for the desymmetrization of malonic esters and the creation of novel bio-based polymers. studysmarter.co.uk

One notable advancement is the use of enzymes for asymmetric transformations of malonic esters. studysmarter.co.uk This technique employs natural enzymes to selectively catalyze reactions, leading to high precision and reducing the need for harsh conditions and complex purification steps. studysmarter.co.uk For example, pig liver esterase has been used in combination with ruthenium-catalyzed ring-closing metathesis of diallyl malonates in water to produce cyclic malonic acid monoesters. mdpi.com This chemo-enzymatic tandem approach highlights the potential of merging metal catalysis with biocatalysis in aqueous media. mdpi.com

Arylmalonate decarboxylase (AMDase) is another enzyme with significant potential. researchgate.net This cofactor-independent enzyme can catalyze the highly stereoselective decarboxylation of various arylmalonic acids to produce optically pure α-arylpropionic acids, which are important pharmaceutical precursors. researchgate.net Although its natural substrate remains unknown, numerous AMDase variants have been engineered to access a wide range of chiral α-substituted propionates. researchgate.net

Enzymes, particularly lipases, are also being used to synthesize polyesters from malonate monomers. Candida antarctica lipase B (CALB) has been successfully used for the solvent-free synthesis of linear polyesters from dimethyl malonate and various aliphatic diols (C4, C6, C8). nih.govmaynoothuniversity.ie This enzymatic approach proved successful where traditional metal-catalyzed methods failed, likely due to the chelation of the metal catalyst by the malonate, which inhibits the reaction. nih.gov The resulting malonate-based polyesters are biodegradable and have shown potential as metal-chelating agents. nih.govmaynoothuniversity.iewur.nl

Development of New Malonate-based Functional Materials

The unique chemical structure of malonates, including dipropyl malonate, makes them valuable building blocks for the creation of novel functional materials with tailored properties.

One emerging area is the development of malonate-based detergents for membrane protein research. nih.govacs.org Membrane proteins are notoriously difficult to study outside of their native environment. Researchers have designed and synthesized a new class of malonate-derived tetraglucoside (MTG) detergents. nih.govacs.org These amphiphilic molecules have shown superior efficacy in stabilizing various membrane proteins, including G-protein coupled receptors (GPCRs) and transporters, compared to conventional detergents like n-dodecyl-β-D-maltoside (DDM). nih.gov The malonate scaffold allows for precise tuning of the detergent's properties, enhancing protein stability and functionality for structural and functional studies. nih.govacs.org